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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl-1,2-cyclopentene oxide
(CAS: 16240-42-9), a valuable epoxide intermediate in organic synthesis. The document
details its chemical and physical properties, provides established experimental protocols for its
synthesis and characteristic reactions, and explores its emerging role in medicinal chemistry,
particularly as a scaffold for antiviral agents. All quantitative data is presented in clear, tabular
formats, and key processes are visualized through detailed diagrams to facilitate understanding
and application in a research and development setting.

Chemical Identity and Properties

Methyl-1,2-cyclopentene oxide, also known by its systematic IUPAC name 1-methyl-6-
oxabicyclo[3.1.0]hexane, is a cyclic ether with the chemical formula CeH100[1][2]. Its structure
consists of a five-membered cyclopentane ring fused to an epoxide ring, with a methyl group
attached to one of the epoxide carbons.

Table 1: Physicochemical Properties of Methyl-1,2-cyclopentene oxide[1][3][4]
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Property Value

CAS Number 16240-42-9

Molecular Formula CeH100

Molecular Weight 98.14 g/mol

Boiling Point 113 °C (lit.)

Density 0.914 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.431 (lit.)

SMILES CC12CCCC102

inChi INChl=1S/C6H100/c1-6-4-2-3-5(6)7-6/h5H,2-
4H2,1H3

InChlKey XMDQJIXIEKHMDMG-UHFFFAOYSA-N

Table 2: Spectroscopic Data for Methyl-1,2-cyclopentene oxide

Spectroscopy

Data (Predicted/Typical)

1H NMR (400 MHz, CDCls)

5 3.42 (s, 1H), 1.81-1.99 (m, 2H), 1.38-1.65 (m,
4H), 1.42 (s, 3H)

13C NMR

Characteristic epoxide signals are expected in
the range of 50-70 ppm.

Infrared (IR)

C-O-C stretching (epoxide ring) expected
around 1250 cm~! and 800-900 cm™1.

Mass Spectrometry (MS)

Molecular ion peak (M+) at m/z = 98.

Note: Experimental spectroscopic data for this specific compound is not readily available in
public databases. The provided *H NMR data is a prediction, and the 3C NMR, IR, and MS
data are based on the typical spectral characteristics of similar epoxides.

Synthesis and Experimental Protocols
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The primary method for the synthesis of Methyl-1,2-cyclopentene oxide is the epoxidation of
1-methylcyclopentene. This can be achieved using various epoxidizing agents, with meta-
chloroperoxybenzoic acid (m-CPBA) being a common and effective choice[5][6][7]. An
alternative "green" approach utilizes hydrogen peroxide with a suitable catalyst[8][9].

Epoxidation using meta-Chloroperoxybenzoic Acid (m-
CPBA)

This method involves the direct reaction of 1-methylcyclopentene with m-CPBA in an inert
solvent, such as dichloromethane (CHzClI2)[10][11]. The reaction is typically carried out at or
below room temperature and proceeds via a concerted mechanism[7][11].
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Figure 1: General workflow for the synthesis of Methyl-1,2-cyclopentene oxide via m-CPBA
epoxidation.

Experimental Protocol:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-
methylcyclopentene (1.0 eq) in dichloromethane (CHzClz). Cool the solution to 0 °C in an ice
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bath.

o Addition of m-CPBA: To the cooled solution, add solid m-CPBA (1.1 eq) portion-wise over 15-
20 minutes, ensuring the temperature remains below 5 °C.

o Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room
temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete
consumption of the starting alkene.

o Work-up:

o Cool the reaction mixture to 0 °C and quench the excess m-CPBA by adding a saturated
agueous solution of sodium sulfite (NazSO3). Stir vigorously for 20 minutes.

o Separate the organic layer and wash it sequentially with a saturated aqueous solution of
sodium bicarbonate (NaHCO3) (2 x) and brine (1 x).

o Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and concentrate
under reduced pressure.

 Purification: The crude product can be purified by fractional distillation or flash column
chromatography on silica gel to yield pure Methyl-1,2-cyclopentene oxide.

Chemical Reactivity: Ring-Opening Reactions

The strained three-membered ring of Methyl-1,2-cyclopentene oxide makes it susceptible to
nucleophilic attack, leading to ring-opening products. The regioselectivity of the attack depends
on the reaction conditions (acidic or basic).

Base-Catalyzed Ring Opening

Under basic or nucleophilic conditions, the reaction proceeds via an Sn2 mechanism. The
nucleophile attacks the less sterically hindered carbon of the epoxide[12]. In the case of
Methyl-1,2-cyclopentene oxide, this is the secondary carbon.
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Figure 2: Base-catalyzed ring-opening of Methyl-1,2-cyclopentene oxide.

Experimental Protocol (Example with Sodium Methoxide):

¢ Reaction Setup: To a solution of Methyl-1,2-cyclopentene oxide (1.0 eq) in methanol, add a
solution of sodium methoxide (1.1 eq) in methanol at room temperature.

¢ Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

o Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize
with a weak acid (e.g., ammonium chloride solution).

o Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl
ether), dry the organic layer, and remove the solvent under reduced pressure. Purify the
product by distillation or chromatography.

Applications in Drug Development

The rigid, bicyclic structure of Methyl-1,2-cyclopentene oxide makes it an attractive scaffold
in medicinal chemistry. Its primary application lies in the synthesis of carbocyclic nucleoside
analogues, which are a class of compounds with significant antiviral and antitumor activities[13]
[14][15].

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is
replaced by a methylene group[13]. This modification imparts greater metabolic stability by
preventing enzymatic cleavage of the glycosidic bond[13]. The 1-methyl-6-
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oxabicyclo[3.1.0]hexane core can be elaborated to mimic the ribose sugar, and subsequent
coupling with nucleobases yields novel therapeutic candidates[14][15].

One notable example is a deoxyguanosine analogue derived from this scaffold, which has
demonstrated potent antiviral activity against the Epstein-Barr virus (EBV)[15].

General Mechanism of Action of Carbocyclic Nucleoside
Analogues

Many carbocyclic nucleoside analogues exert their therapeutic effect by interfering with nucleic
acid synthesis. After entering the cell, they are phosphorylated by cellular or viral kinases to
their active triphosphate form. This triphosphate can then act as a competitive inhibitor or a
chain terminator for viral DNA or RNA polymerases[2][16][17]. Another mechanism involves the
inhibition of enzymes crucial for nucleotide biosynthesis, such as inosine monophosphate
dehydrogenase (IMPDH)[1].
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Figure 3: General mechanism of action for antiviral carbocyclic nucleosides.
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Conclusion

Methyl-1,2-cyclopentene oxide is a versatile and valuable building block in organic synthesis.
Its straightforward synthesis and predictable reactivity make it a useful intermediate for creating
more complex molecular architectures. The demonstrated utility of its core structure in the
development of potent antiviral agents highlights its significance for researchers in drug
discovery and medicinal chemistry. Further exploration of derivatives based on this scaffold
holds promise for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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